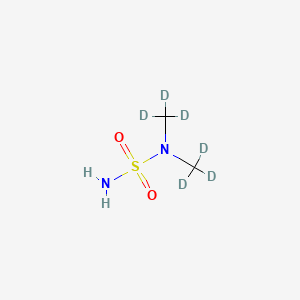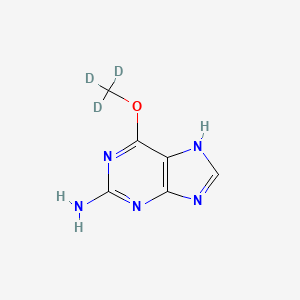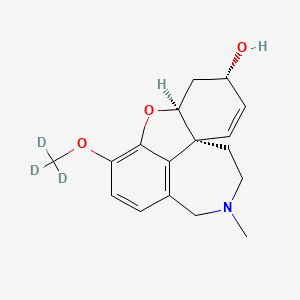
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester (DPHBE) is an important compound used in various scientific research applications. It is a derivative of 5,5-diphenylhydantoin (DPH), an anticonvulsant drug used in the treatment of epilepsy. DPHBE is a white crystalline solid, with a melting point of 200-203°C and a density of 1.2-1.3 g/cm3. It is soluble in water, alcohol, and most organic solvents. DPHBE has a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Anticonvulsant Applications
The compound has been studied for its anticonvulsant properties . Research indicates that derivatives of 5,5-Diphenylhydantoin, such as Schiff bases, have shown promising results in suppressing seizures . These findings suggest potential applications in the treatment of epilepsy, where the compound could be used as an adjuvant to enhance the efficacy of existing antiepileptic drugs.
Molecular Docking Analysis
Molecular docking studies have been conducted to understand the interaction of 5,5-Diphenylhydantoin derivatives with various receptors. The data suggest that the primary mechanism of action involves the kappa and delta opioid receptors, with selectivity to the kappa receptor leading to higher biological effects . This insight could guide the development of targeted therapies for neurological disorders.
Antiproliferative and Antimicrobial Agents
Some studies have explored the structure-activity relationships of 3-substituted-5,5-diphenylhydantoins, assessing their potential as antiproliferative and antimicrobial agents . This research could lead to the development of new treatments for infections and diseases characterized by abnormal cell growth.
properties
IUPAC Name |
ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-27-18(24)14-9-15-23-19(25)21(22-20(23)26,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLQWAFBJPVDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652562 |
Source


|
| Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester | |
CAS RN |
56976-65-9 |
Source


|
| Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)




